molecular formula C13H22N2O3 B12946442 5-Pentyl-5-(tetrahydro-2h-pyran-2-yl)imidazolidine-2,4-dione CAS No. 7355-31-9

5-Pentyl-5-(tetrahydro-2h-pyran-2-yl)imidazolidine-2,4-dione

Cat. No.: B12946442
CAS No.: 7355-31-9
M. Wt: 254.33 g/mol
InChI Key: AXJUOSFLAYOYQK-UHFFFAOYSA-N
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Description

5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione is a heterocyclic compound with a unique structure that combines a pyran ring and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione typically involves the reaction of a pentyl-substituted imidazolidine-2,4-dione with a tetrahydro-2H-pyran-2-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione is unique due to its combination of a pyran ring and an imidazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7355-31-9

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

5-(oxan-2-yl)-5-pentylimidazolidine-2,4-dione

InChI

InChI=1S/C13H22N2O3/c1-2-3-5-8-13(10-7-4-6-9-18-10)11(16)14-12(17)15-13/h10H,2-9H2,1H3,(H2,14,15,16,17)

InChI Key

AXJUOSFLAYOYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N1)C2CCCCO2

Origin of Product

United States

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